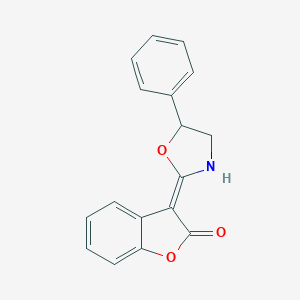![molecular formula C14H12ClN3O B230502 2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)
2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile is a chemical compound that is commonly known as CMN-1. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. The compound has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
The mechanism of action of CMN-1 involves the inhibition of 2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile, an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. By inhibiting 2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile, CMN-1 enhances insulin signaling and improves glucose uptake in target tissues such as muscle and liver.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMN-1 have been extensively studied in animal models of diabetes and obesity. The compound has been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to reduce body weight and improve overall metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMN-1 in lab experiments include its potent inhibitory activity against 2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile, its ability to improve glucose tolerance and insulin sensitivity, and its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. The limitations of using CMN-1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on CMN-1. These include:
1. Further studies to determine the safety and efficacy of CMN-1 in humans.
2. Studies to investigate the potential therapeutic applications of CMN-1 in the treatment of other metabolic disorders, such as obesity and fatty liver disease.
3. Studies to identify other potential targets for CMN-1 and to investigate its effects on other signaling pathways and metabolic processes.
4. Development of new analogs of CMN-1 with improved potency and selectivity for 2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile inhibition.
5. Studies to investigate the potential synergistic effects of CMN-1 with other drugs used in the treatment of type 2 diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of CMN-1 involves the reaction of 4-chlorobenzaldehyde and 4-morpholinecarboxaldehyde with malononitrile in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a Knoevenagel condensation reaction to yield the final product.
Applications De Recherche Scientifique
CMN-1 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce body weight and improve lipid metabolism in obese mice.
Propriétés
Formule moléculaire |
C14H12ClN3O |
|---|---|
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-morpholin-4-ylmethylidene]propanedinitrile |
InChI |
InChI=1S/C14H12ClN3O/c15-13-3-1-11(2-4-13)14(12(9-16)10-17)18-5-7-19-8-6-18/h1-4H,5-8H2 |
Clé InChI |
RGOKONNMOQMGDG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1COCCN1C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)




![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
